Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate
Overview
Description
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is a chemical compound with the molecular formula C14H13Cl2FO5 and a molecular weight of 351.15 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate typically involves the acylation of diethyl malonate with 2,4-dichloro-5-fluorobenzoyl chloride. This reaction is catalyzed by aluminum chloride (AlCl3) and occurs at temperatures between 20-30°C over 1.5-2.5 hours . The reaction mixture is then subjected to reduced pressure distillation to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR, HPLC, and LC-MS analyses, to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzoyl ring.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine would yield an amide derivative.
Hydrolysis: The major products are diethyl malonate and 2,4-dichloro-5-fluorobenzoic acid.
Scientific Research Applications
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzoyl ring enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2,4-dichlorobenzoyl)malonate
- Diethyl 2-(2,4-difluorobenzoyl)malonate
- Diethyl 2-(2,4-dichloro-5-methylbenzoyl)malonate
Uniqueness
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is unique due to the presence of both chlorine and fluorine atoms on the benzoyl ring. This combination of electron-withdrawing groups significantly enhances its reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
diethyl 2-(2,4-dichloro-5-fluorobenzoyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2FO5/c1-3-21-13(19)11(14(20)22-4-2)12(18)7-5-10(17)9(16)6-8(7)15/h5-6,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRSCZBWQXEMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1Cl)Cl)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536919 | |
Record name | Diethyl (2,4-dichloro-5-fluorobenzoyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86483-50-3 | |
Record name | 1,3-Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86483-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2,4-dichloro-5-fluorobenzoyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.